molecular formula C13H18N4O4S B2601432 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 2034327-35-8

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2601432
CAS No.: 2034327-35-8
M. Wt: 326.37
InChI Key: OJZBXKGWSLGPJC-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide features a pyrazole core substituted with a furan-2-yl group at the 4-position. This pyrazole is linked via an ethyl chain to an acetamide moiety modified with an N-methylmethylsulfonamido group.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-16(22(2,19)20)10-13(18)14-5-6-17-9-11(8-15-17)12-4-3-7-21-12/h3-4,7-9H,5-6,10H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZBXKGWSLGPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCN1C=C(C=N1)C2=CC=CO2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.

    Formation of the Sulfonamide Group: This involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.

    Final Assembly: The final step involves linking the pyrazole-furan intermediate with the sulfonamide-acetamide moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Pyrazolines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure allows for potential interactions with various proteins, useful in drug discovery.

Medicine

    Diagnostics: Could be used in the development of diagnostic tools or imaging agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism by which N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and pyrazole rings can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Acetamide Derivatives with Heterocyclic Substitutions

(i) 2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide ()
  • Structural features: Pyrazole substituted with a thiophene-2-ylmethyl group and a 4-methylphenoxyacetamide chain.
  • Key differences: Replaces the furan-2-yl group in the target compound with a thiophene ring, altering electronic properties (sulfur vs. oxygen). The acetamide chain here includes a phenoxy group instead of a sulfonamido moiety.
(ii) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
  • Structural features : Acetamide backbone with a methylsulfonyl group and a chloronitrophenyl substituent.
  • Key similarities : Shares the methylsulfonamido group, which enhances metabolic stability and hydrogen-bonding capacity.
  • Key differences : Lacks the pyrazole-furan system, instead incorporating a nitro and chloro-substituted aromatic ring.
  • Application : Intermediate for sulfur-containing heterocycles, highlighting its utility in synthesizing bioactive molecules .

Agrochemical Pyrazole-Chloroacetamide Analogues ()

Compounds such as metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) and dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide) are structurally related through their chloroacetamide backbone.

  • Structural similarities : Pyrazole or methoxyethyl substituents on the acetamide.
  • Key differences : The target compound replaces the chloro group with a methylsulfonamido moiety and incorporates a furan ring.
  • Application : These analogues are herbicides, suggesting that the target compound’s sulfonamido group may confer distinct reactivity or environmental persistence .

Sulfonamido-Pyrazole Hybrids ( and )

(i) Synthesized Pyrazole-Sulfonamide Hybrid ()
  • Example: A compound with a pyrazole linked to a sulfonamide via a difluoromethylated chain.
  • Structural parallels: Both compounds integrate sulfonamido and pyrazole groups, which are known to enhance pharmacokinetic properties.
  • Key differences : The target compound’s ethyl linker and furan substitution contrast with the difluoromethyl and chromen-2-yl groups in this hybrid.
(ii) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide ()
  • Structural features : Combines pyrazole, thiazole, and acetamide groups.
  • Key differences : The thiazole and phenyl substituents diverge from the target compound’s furan and sulfonamido motifs.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Functional Groups Potential Applications Reference
Target Compound Pyrazole + acetamide Furan-2-yl, ethyl linker, methylsulfonamido Sulfonamido, acetamide Not specified N/A
2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide Pyrazole + acetamide Thiophene-2-ylmethyl, 4-methylphenoxy Phenoxy, acetamide Flavoring agent
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide Chloronitrophenyl, methylsulfonyl Sulfonamido, nitro Heterocycle synthesis
Metazachlor Chloroacetamide Pyrazol-1-ylmethyl, 2,6-dimethylphenyl Chloro, acetamide Herbicide
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Pyrazole + thiazole Phenyl, thiazole Acetamide, amino Pharmacological research

Implications of Structural Variations

  • Furan vs.
  • Sulfonamido vs. Chloro Groups : The sulfonamido group in the target compound may reduce electrophilicity compared to chloroacetamide herbicides, altering environmental persistence or toxicity .
  • Ethyl Linker : Enhances molecular flexibility compared to rigid aromatic linkers, possibly affecting binding affinity in receptor-targeted applications.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings.

1. Chemical Structure and Synthesis

The compound features a furan ring, a pyrazole ring, and a sulfonamide moiety, which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with appropriate carbonyl compounds.
  • Coupling with the Furan Ring : This can be done via coupling reactions such as Suzuki or Heck coupling.
  • Introduction of the Sulfonamide Group : Usually performed by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that various pyrazole derivatives showed activity against both Gram-positive and Gram-negative bacteria, including:

Bacteria Activity Level
Staphylococcus aureusHighly Active
Escherichia coliModerately Active
Pseudomonas aeruginosaHighly Active
Proteus spp.Moderately Active

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The potential anticancer activity of pyrazole derivatives has been explored in various studies. Compounds containing furan and pyrazole rings have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported that similar compounds can target key signaling pathways involved in cancer progression .

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound may possess other biological activities such as:

  • Anti-inflammatory Effects : Some pyrazole derivatives have been documented to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes .
  • Antidiabetic Activity : Certain structural analogs have shown potential in lowering blood glucose levels in diabetic models, indicating possible applications in diabetes management .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, thereby inhibiting their activity.
  • Cellular Interaction : The furan and pyrazole rings may interact with cellular targets through hydrogen bonding or hydrophobic interactions, enhancing binding affinity.

4. Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Screening :
    • A study on substituted pyrazoles revealed significant antibacterial activity against various strains, with some compounds demonstrating potency comparable to standard antibiotics .
  • Anticancer Studies :
    • Research on furan-containing pyrazoles indicated their ability to induce apoptosis in cancer cell lines, suggesting potential for therapeutic development .

5.

This compound represents a promising compound with diverse biological activities. Its synthesis involves established organic chemistry techniques, while its potential applications span antimicrobial and anticancer therapies. Continued research is warranted to fully understand its mechanisms of action and therapeutic potential.

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